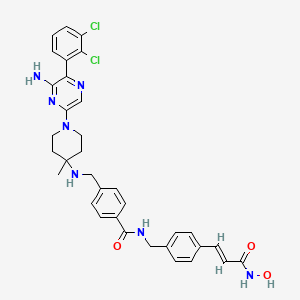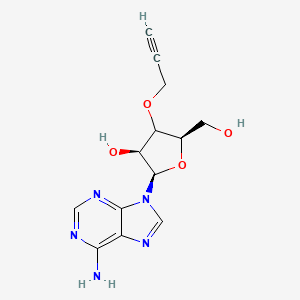
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of the 6-aminopurin-9-yl group indicates that it is a derivative of adenine, a key component of nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate diols and aldehydes under acidic or basic conditions.
Introduction of the 6-aminopurin-9-yl group: This step often involves nucleophilic substitution reactions where adenine derivatives are introduced to the oxolane ring.
Functionalization of the hydroxymethyl group: This can be done through various organic reactions such as oxidation or substitution to introduce the prop-2-ynoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the prop-2-ynoxy group to a prop-2-enoxy group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxymethyl and prop-2-ynoxy groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in DNA and RNA research.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Used in the development of pharmaceuticals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include DNA and RNA polymerases, which are essential for nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar adenine base.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral research.
Fludarabine: A nucleoside analog used in cancer treatment.
Uniqueness
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol: is unique due to the presence of the prop-2-ynoxy group, which imparts distinct chemical properties and biological activities. This modification can enhance its stability, bioavailability, and specificity compared to other nucleoside analogs.
Propriétés
Formule moléculaire |
C13H15N5O4 |
|---|---|
Poids moléculaire |
305.29 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol |
InChI |
InChI=1S/C13H15N5O4/c1-2-3-21-10-7(4-19)22-13(9(10)20)18-6-17-8-11(14)15-5-16-12(8)18/h1,5-7,9-10,13,19-20H,3-4H2,(H2,14,15,16)/t7-,9+,10?,13-/m1/s1 |
Clé InChI |
SLZDQTVTJDVDJE-ZIUXOXTBSA-N |
SMILES isomérique |
C#CCOC1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canonique |
C#CCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


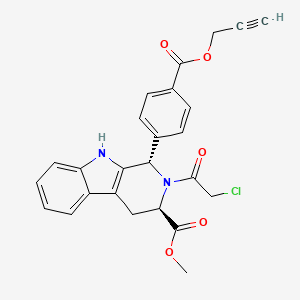


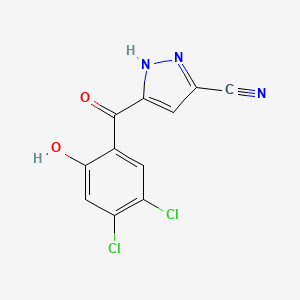
![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
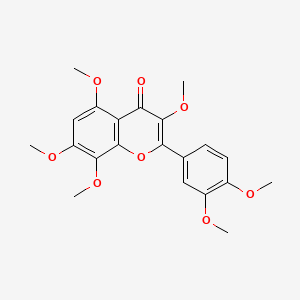

![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15140025.png)
![3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione](/img/structure/B15140026.png)
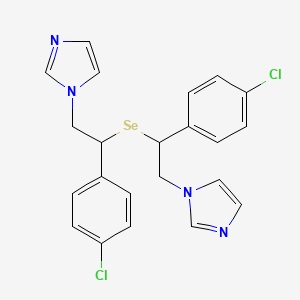
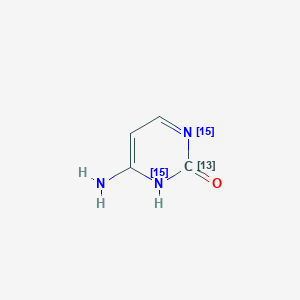
![2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15140062.png)
![4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B15140068.png)
